2-chloro-N-{[(2-ethylphenyl)carbamoyl]methyl}acetamide
Description
Properties
IUPAC Name |
2-[(2-chloroacetyl)amino]-N-(2-ethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O2/c1-2-9-5-3-4-6-10(9)15-12(17)8-14-11(16)7-13/h3-6H,2,7-8H2,1H3,(H,14,16)(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAUHMZRQSKDSOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CNC(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-{[(2-ethylphenyl)carbamoyl]methyl}acetamide typically involves the reaction of 2,6-diethylphenylamine with chloroacetyl chloride in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product. The reaction can be summarized as follows:
2,6-diethylphenylamine+chloroacetyl chloride→2-chloro-N-[(2-ethylphenyl)carbamoyl]methylacetamide
Industrial Production Methods
In an industrial setting, the production of this compound involves the use of large-scale reactors and precise control of reaction conditions. The process typically includes the following steps:
- Addition of 2,6-diethylphenylamine and chloroacetyl chloride to a reaction vessel.
- Stirring and heating the mixture to the desired temperature.
- Monitoring the reaction progress using analytical techniques such as gas chromatography.
- Isolation and purification of the product through crystallization and filtration.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-{[(2-ethylphenyl)carbamoyl]methyl}acetamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid.
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Major Products Formed
Nucleophilic substitution: Formation of substituted amides or thioamides.
Hydrolysis: Formation of 2,6-diethylphenylamine and chloroacetic acid.
Oxidation: Formation of N-oxide derivatives.
Scientific Research Applications
2-chloro-N-{[(2-ethylphenyl)carbamoyl]methyl}acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-chloro-N-{[(2-ethylphenyl)carbamoyl]methyl}acetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to various biological effects, such as reduced inflammation or antimicrobial activity. The exact molecular pathways involved depend on the specific application and target enzyme.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(2,6-diethylphenyl)acetamide
- 2-chloro-N-(2-ethylphenyl)acetamide
- 2-chloro-N-(2-methylphenyl)acetamide
Uniqueness
2-chloro-N-{[(2-ethylphenyl)carbamoyl]methyl}acetamide is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and enzyme inhibition profiles, making it a valuable compound for specific research and industrial applications.
Biological Activity
2-chloro-N-{[(2-ethylphenyl)carbamoyl]methyl}acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biochemical properties, mechanisms of action, and applications in various fields, including medicine and agriculture.
The compound has the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C12H14ClN3O
- Molecular Weight : 253.71 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound can inhibit certain enzymes by binding to their active sites, which leads to the modulation of biochemical pathways. This inhibition can result in various biological effects, including:
- Anti-inflammatory Effects : The compound has been shown to reduce inflammation by inhibiting cyclooxygenase (COX) enzymes, which are responsible for the production of pro-inflammatory prostaglandins.
- Antimicrobial Activity : Preliminary studies indicate that it may possess antimicrobial properties, making it a candidate for further research in infectious disease treatment.
Case Studies and Research Findings
Recent studies have investigated the biological effects of this compound:
- Anti-inflammatory Studies : In vitro experiments demonstrated that this compound significantly reduced the expression of inducible nitric oxide synthase (iNOS) and COX-2 in inflammatory models. The compound exhibited a dose-dependent response, with an IC50 value indicating significant potency compared to standard anti-inflammatory drugs like indomethacin .
- Antimicrobial Activity : A study evaluated the compound's efficacy against several bacterial strains. Results indicated that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.
- Enzyme Inhibition : The compound has been investigated as a biochemical probe for studying enzyme activities. It was found to inhibit specific enzymes involved in metabolic pathways, which could be useful for drug development targeting metabolic disorders.
Pharmaceutical Development
Due to its anti-inflammatory and antimicrobial properties, this compound is being explored for potential therapeutic applications in drug development. Its mechanism of action suggests it could serve as a lead compound for developing new anti-inflammatory or antimicrobial medications.
Agricultural Use
The compound's ability to inhibit certain biological pathways also makes it a candidate for use in agricultural applications, particularly as a herbicide or pesticide. Its effectiveness against specific pests and diseases could provide an environmentally friendly alternative to traditional chemical agents .
Data Summary
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
